Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes two thiazole rings substituted with various functional groups, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-5-methyl-1,3-thiazole-4-carbonyl chloride with an appropriate amine to form the intermediate compound. This intermediate is then reacted with another thiazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvents like chloroform and dichloromethane are commonly used, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit microbial growth by disrupting cell wall synthesis or interfering with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitutions on the thiazole rings, which confer distinct chemical and biological properties. Its dual thiazole structure and specific functional groups make it a versatile compound for various applications .
Biological Activity
Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (commonly referred to as compound 1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Compound 1 has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C12H14ClN3O2S2, with a molecular weight of approximately 303.83 g/mol. The presence of thiazole rings and chlorine atoms in its structure is significant for its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compound 1. Thiazoles have been shown to exhibit moderate to strong activity against various bacterial strains. For instance, compounds similar to compound 1 demonstrated significant efficacy against Mycobacterium tuberculosis , indicating potential as anti-tubercular agents .
Anticancer Activity
Thiazole derivatives are known for their anticancer properties. In vitro studies have shown that compound 1 and related thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that thiazole-based compounds displayed IC50 values in the low micromolar range against colon carcinoma cells (HCT-15), demonstrating their potential as anticancer agents . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring significantly influence the cytotoxic activity.
The mechanism by which compound 1 exerts its biological effects is multifaceted. It is believed that the interaction between the thiazole moiety and cellular targets, such as proteins involved in cell proliferation and apoptosis, plays a crucial role. Molecular dynamics simulations have suggested that these compounds primarily engage in hydrophobic interactions with target proteins, which may lead to disruption of critical cellular processes .
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer effects of compound 1 on A549 human lung adenocarcinoma cells. The study found that compound 1 induced apoptosis through caspase activation and mitochondrial dysfunction, suggesting a potential pathway for therapeutic intervention in lung cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, compound 1 exhibited activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, with results indicating effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics .
Data Tables
Properties
Molecular Formula |
C13H14ClN3O3S2 |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O3S2/c1-5(2)9-8(11(19)20-4)16-13(22-9)17-10(18)7-6(3)21-12(14)15-7/h5H,1-4H3,(H,16,17,18) |
InChI Key |
FLXPGBDCRKURNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
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